(4-Bromo-3-methoxyphenyl)(methyl)sulfane

Medicinal Chemistry Drug Design Physicochemical Property Optimization

(4-Bromo-3-methoxyphenyl)(methyl)sulfane (CAS 67868-91-1) is a brominated aryl methyl sulfide, formally named 1-bromo-2-methoxy-4-(methylsulfanyl)benzene. With a molecular formula of C₈H₉BrOS and a molecular weight of 233.13 g/mol, it features a bromine atom, a methoxy group, and a methylsulfanyl substituent on a phenyl ring.

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
Cat. No. B8452820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methoxyphenyl)(methyl)sulfane
Molecular FormulaC8H9BrOS
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)SC)Br
InChIInChI=1S/C8H9BrOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3
InChIKeyXPBAUEMRAAGQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (4-Bromo-3-methoxyphenyl)(methyl)sulfane: A Core Brominated Aryl Sulfide Building Block


(4-Bromo-3-methoxyphenyl)(methyl)sulfane (CAS 67868-91-1) is a brominated aryl methyl sulfide, formally named 1-bromo-2-methoxy-4-(methylsulfanyl)benzene [1]. With a molecular formula of C₈H₉BrOS and a molecular weight of 233.13 g/mol, it features a bromine atom, a methoxy group, and a methylsulfanyl substituent on a phenyl ring . This compound serves primarily as a critical synthetic intermediate in pharmaceutical research, with its value centered on the orthogonally reactive bromine handle that enables selective, late-stage functionalization via cross-coupling chemistry [1].

The Non-Substitutability of (4-Bromo-3-methoxyphenyl)(methyl)sulfane in Synthesis-Driven Procurement


The critical differentiation of (4-Bromo-3-methoxyphenyl)(methyl)sulfane lies in its aryl bromide functionality, which is absent in its closest non-halogenated analog, (3-methoxyphenyl)(methyl)sulfane [1]. This single atom substitution creates a fundamental divergence in synthetic applications. The bromine atom is a privileged handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures for kinase inhibitors . Simply interchanging this compound with a non-brominated analog eliminates the key vector for carbon-carbon or carbon-heteroatom bond formation, rendering the synthetic route impossible. The quantified physicochemical and utility-based evidence below demonstrates why this compound is a distinct procurement entity, not an interchangeable commodity chemical.

Quantitative Differentiation Guide: (4-Bromo-3-methoxyphenyl)(methyl)sulfane vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) of the Brominated Derivative vs. the Non-Halogenated Analog

The introduction of a bromine atom significantly increases the compound's lipophilicity compared to its non-halogenated analog. (4-Bromo-3-methoxyphenyl)(methyl)sulfane has a computed XLogP3 of 3.1 [1], while the non-brominated comparator, (3-methoxyphenyl)(methyl)sulfane, has an XLogP3 of 2.4 [2]. This enhanced lipophilicity can improve membrane permeability for drug candidates incorporating this fragment, a crucial parameter in medicinal chemistry optimization.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Discriminatory Physicochemical Profile: Retained Optimal TPSA with Increased Molecular Weight

Despite a nearly 80 Da increase in molecular weight, (4-Bromo-3-methoxyphenyl)(methyl)sulfane (MW: 233.13 g/mol, TPSA: 34.5 Ų) [1] retains the same topological polar surface area (TPSA) as its non-brominated analog (MW: 154.23 g/mol, TPSA: 34.5 Ų) [2]. This combination defies the typical trend where adding a heavy halogen atom increases both MW and polarity, potentially degrading drug-likeness.

Drug-likeness Fragment-Based Drug Discovery Property Profiling

Validated Pivotal Intermediate for Mps-1/TTK Kinase Inhibitor Synthesis vs. Non-Halogenated Analogs

Multiple patent families covering substituted triazolopyridines as Mps-1 kinase (TTK) inhibitors specifically designate 1-bromo-2-methoxy-4-(methylsulfanyl)benzene as a key synthetic intermediate . These patents do not cite the non-halogenated analog (3-methoxyphenyl)(methyl)sulfane) as a viable intermediate. The brominated compound's synthetic utility is thus validated by its explicit role in the preparation of a therapeutically relevant pharmacophore, unlike its non-brominated counterpart which has no such documented path to these clinical candidates.

Kinase Inhibitor Synthesis Oncology Patent Intermediates

Cost and Availability Signaling Specialized Market Demand vs. Common Intermediates

Pricing data indicates (4-Bromo-3-methoxyphenyl)(methyl)sulfane is offered at a premium cost (e.g., ~$4,200 for 50mg at 95% purity from one listed vendor) , a price point significantly higher than common non-brominated aryl methyl sulfides. This reflects a specialized, lower-volume demand driven by its role as a custom synthetic intermediate for high-value pharmaceutical programs, rather than as a bulk research reagent. In contrast, the non-brominated analog (3-methoxyphenyl)(methyl)sulfane) is widely available at a fraction of the cost for gram-scale quantities, indicating a commoditized market position.

Chemical Procurement Strategy Supply Chain Analysis Pricing Benchmarking

Optimal Application Scenarios for (4-Bromo-3-methoxyphenyl)(methyl)sulfane in Drug Discovery


Late-Stage Functionalization in Mps-1 Inhibitor SAR Studies

Medicinal chemistry programs developing substituted triazolopyridine Mps-1 kinase inhibitors use (4-Bromo-3-methoxyphenyl)(methyl)sulfane as a primary point of diversity. The bromine handle is used in Suzuki coupling reactions to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) exploration. This is a high-value application where the compound's role as a direct patent intermediate [1] directly replaces non-brominated analogs that are chemically incapable of participating in this key reaction.

Halogen Bonding-Enabled Lead Optimization

Fragment-based drug discovery (FBDD) can exploit the compound's unique physicochemical profile. The high molecular weight and bromine atom provide opportunities for halogen bonding with the target protein, while the retained low TPSA of 34.5 Ų [1] helps maintain oral bioavailability. This specific combination, where a heavy bromine atom is added without an increase in polarity, is not achievable with a non-halogenated analog (TPSA 34.5 Ų, but no halogen bonding capability) or a typical chlorinated analog (which often exhibits increased polarity) [2].

Custom Synthesis of Building Blocks for Targeted Covalent Inhibitors (TCIs)

The bromine atom can be further synthetically manipulated, for instance, via lithiation and reaction with electrophiles, to install warheads for targeted covalent inhibitors. Its higher lipophilicity (XLogP3 = 3.1) [1] compared to the non-brominated analog (XLogP3 = 2.4) [2] may better occupy hydrophobic pockets, a strategy validated by the compound's presence in commercial vendor catalogs specifically supplying custom synthesis intermediates for pharmaceutical R&D .

Quote Request

Request a Quote for (4-Bromo-3-methoxyphenyl)(methyl)sulfane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.